Cas no 1329616-22-9 (N-Benzyl 6,7,8,9-Tetrahydro Carvedilol)

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol is a synthetic derivative of carvedilol, a nonselective beta-adrenergic blocker with additional alpha-1 blocking activity. This modified compound features a benzyl substitution on the tetrahydrocarbazole moiety, enhancing its lipophilicity and potential for improved pharmacokinetic properties. The structural modification may influence receptor binding affinity, metabolic stability, and membrane permeability, making it a valuable intermediate for pharmacological research. Its utility lies in the exploration of novel carvedilol analogs with tailored selectivity or reduced side effects. The compound is primarily employed in preclinical studies to investigate structure-activity relationships and optimize therapeutic profiles for cardiovascular applications.
N-Benzyl 6,7,8,9-Tetrahydro Carvedilol structure
1329616-22-9 structure
Product Name:N-Benzyl 6,7,8,9-Tetrahydro Carvedilol
CAS No:1329616-22-9
MF:C31H36N2O4
MW:500.628548622131
CID:1060791
PubChem ID:71313936
Update Time:2025-10-31

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol Chemical and Physical Properties

Names and Identifiers

    • N-Benzyl 6,7,8,9-Tetrahydro Carvedilol
    • 1-[benzyl-[2-(2-methoxyphenoxy)ethyl]amino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol
    • 1329616-22-9
    • 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]propan-2-ol
    • 1-[[2-(2-Methoxyphenoxy)ethyl]benzylamino]-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]-2-propanol;
    • DTXSID90747139
    • Inchi: 1S/C31H36N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-4,7-11,14-17,24,32,34H,5-6,12-13,18-22H2,1H3
    • InChI Key: OKDXKHYNAUXFOB-UHFFFAOYSA-N
    • SMILES: O(CC(CN(CC1C=CC=CC=1)CCOC1C=CC=CC=1OC)O)C1=CC=CC2=C1C1CCCCC=1N2

Computed Properties

  • Exact Mass: 500.26800
  • Monoisotopic Mass: 500.26750763g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 12
  • Complexity: 659
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 67Ų

Experimental Properties

  • Melting Point: 104-106°C
  • Solubility: Chloroform (Slgihtly), Ethyl Acetate (Slightly), Methanol (Slightly)
  • PSA: 66.95000
  • LogP: 5.37620

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol Security Information

  • Storage Condition:-20°C Freezer

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B299000-5mg
N-Benzyl 6,7,8,9-Tetrahydro Carvedilol
1329616-22-9
5mg
$ 173.00 2023-04-18
TRC
B299000-50mg
N-Benzyl 6,7,8,9-Tetrahydro Carvedilol
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50mg
$ 1355.00 2023-04-18
Biosynth
EDC61622-5 mg
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5mg
$311.85 2023-01-05
Biosynth
EDC61622-10 mg
N-Benzyl 6,7,8,9-tetrahydro carvedilol
1329616-22-9
10mg
$499.00 2023-01-05
Biosynth
EDC61622-25 mg
N-Benzyl 6,7,8,9-tetrahydro carvedilol
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25mg
$935.50 2023-01-05
Biosynth
EDC61622-50 mg
N-Benzyl 6,7,8,9-tetrahydro carvedilol
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50mg
$1,497.00 2023-01-05
Biosynth
EDC61622-100 mg
N-Benzyl 6,7,8,9-tetrahydro carvedilol
1329616-22-9
100MG
$2,396.00 2023-01-05

Additional information on N-Benzyl 6,7,8,9-Tetrahydro Carvedilol

Recent Advances in the Study of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol (CAS: 1329616-22-9)

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol (CAS: 1329616-22-9) is a derivative of the well-known beta-blocker carvedilol, which has been extensively studied for its cardiovascular applications. Recent research has focused on exploring the potential therapeutic benefits of this modified compound, particularly in the context of neurodegenerative diseases and cancer. This research briefing synthesizes the latest findings on the pharmacological properties, mechanisms of action, and clinical potential of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol.

The compound has garnered attention due to its enhanced lipophilicity and improved blood-brain barrier penetration compared to its parent molecule, carvedilol. These properties make it a promising candidate for addressing central nervous system (CNS) disorders. Recent studies have demonstrated its neuroprotective effects in models of Parkinson’s disease and Alzheimer’s disease, where it has shown the ability to mitigate oxidative stress and reduce neuroinflammation. These findings suggest a potential expansion of its therapeutic applications beyond cardiovascular health.

In addition to its neuroprotective effects, N-Benzyl 6,7,8,9-Tetrahydro Carvedilol has been investigated for its anticancer properties. Preliminary in vitro studies indicate that the compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of angiogenesis. While these results are promising, further in vivo studies are required to validate these effects and assess the compound's safety profile.

The synthesis and optimization of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol have also been a focus of recent research. Advances in chemical synthesis techniques have enabled the production of higher yields and purer forms of the compound, facilitating more robust preclinical evaluations. Researchers have also explored structural modifications to enhance its bioavailability and reduce potential side effects. These efforts are critical for advancing the compound toward clinical trials.

Despite the encouraging preclinical data, challenges remain in the development of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol as a therapeutic agent. Key issues include the need for comprehensive pharmacokinetic and toxicological studies, as well as the identification of optimal dosing regimens. Collaborative efforts between academic institutions and pharmaceutical companies are essential to address these challenges and accelerate the translation of research findings into clinical applications.

In conclusion, N-Benzyl 6,7,8,9-Tetrahydro Carvedilol (CAS: 1329616-22-9) represents a promising avenue for therapeutic innovation, with potential applications in both neurodegenerative diseases and oncology. Continued research and development efforts will be crucial to fully elucidate its mechanisms of action and evaluate its clinical efficacy. This compound exemplifies the potential of chemical modifications to expand the therapeutic utility of existing drugs, offering new hope for patients with challenging medical conditions.

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